molecular formula C12H11F3O B13570422 2,2,2-Trifluoro-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-one

2,2,2-Trifluoro-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-one

Cat. No.: B13570422
M. Wt: 228.21 g/mol
InChI Key: OSJHQYBXNDHWEF-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-one ( 1343362-69-5) is an organic compound with the molecular formula C12H11F3O and a molecular weight of 228.21 . This ketone features a 1,2,3,4-tetrahydronaphthalene (tetralin) scaffold fused with a trifluoroacetyl group, a structure known to be of significant interest in medicinal and synthetic chemistry. The tetrahydronaphthalene core is a privileged structure in drug discovery, found in compounds targeting a range of biological receptors . Similarly, the trifluoroacetyl moiety is a common building block that can influence a molecule's electronic properties, metabolic stability, and binding affinity. As such, this compound serves as a versatile chemical intermediate or scaffold for the synthesis of more complex molecules, particularly in the development of potential pharmacologically active agents. Researchers can utilize this compound in the exploration of new ligands for targets such as opioid receptors or as a precursor in multi-step organic syntheses. This product is intended for research purposes and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H11F3O

Molecular Weight

228.21 g/mol

IUPAC Name

2,2,2-trifluoro-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanone

InChI

InChI=1S/C12H11F3O/c13-12(14,15)11(16)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2

InChI Key

OSJHQYBXNDHWEF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC=CC=C2C1)C(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-one typically involves the reaction of 1-tetralone with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:

1-Tetralone+Trifluoroacetic anhydrideAlCl32,2,2-Trifluoro-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-one\text{1-Tetralone} + \text{Trifluoroacetic anhydride} \xrightarrow{\text{AlCl}_3} \text{2,2,2-Trifluoro-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-one} 1-Tetralone+Trifluoroacetic anhydrideAlCl3​​2,2,2-Trifluoro-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-one

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of trifluoroacetic acid derivatives.

    Reduction: Formation of 2,2,2-trifluoro-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanol.

    Substitution: Formation of substituted trifluoromethyl derivatives.

Scientific Research Applications

2,2,2-Trifluoro-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues and Substitution Patterns

Table 1: Key Structural Analogs and Modifications
Compound Name Core Structure Substituents Key Differences Reference
Target Compound Tetralin 1-Trifluoroacetyl Fluorinated acetyl group -
6-Acetyltetralin (CAS 774-55-0) Tetralin 6-Acetyl Non-fluorinated acetyl at position 6
2,2,2-Trifluoro-1-(azulen-1-yl)ethanone Azulene 1-Trifluoroacetyl Azulene core vs. tetralin
2,2,2-Trifluoro-1-(2-hydroxyphenyl)ethan-1-one Phenyl 1-Trifluoroacetyl, 2-hydroxy Aromatic phenyl ring with hydroxyl group
2-Bromo-1-(5,5,8,8-tetramethyltetralin-2-yl)ethan-1-one Tetralin (tetramethyl) 2-Bromoacetyl Brominated acetyl and methylated tetralin

Key Observations :

  • Fluorination at the acetyl group increases electronegativity and metabolic stability compared to non-fluorinated analogs like 6-acetyltetralin .
  • The tetralin core enhances lipophilicity relative to phenyl-based derivatives (e.g., 2-hydroxyaryl trifluoroethanones) .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility
Target Compound C₁₂H₁₁F₃O 228.21 Not reported Likely low (lipophilic)
6-Acetyltetralin C₁₂H₁₄O 174.24 Liquid at RT Moderate in organic solvents
2,2,2-Trifluoro-1-(2-hydroxyphenyl)ethan-1-one C₈H₅F₃O₂ 222.12 134 Low (crystalline solid)
2-Bromo-tetralin derivative C₁₆H₁₉BrO 299.23 Not reported Insoluble in water

Key Observations :

  • The trifluoroacetyl group increases molecular weight by ~54 g/mol compared to non-fluorinated 6-acetyltetralin.
  • Hydroxyl-substituted analogs (e.g., 2-hydroxyphenyl derivative) exhibit higher melting points due to hydrogen bonding .

Key Observations :

  • Fluorination may enhance blood-brain barrier penetration, making the target compound a candidate for neurological applications .

Biological Activity

2,2,2-Trifluoro-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-one is a synthetic compound with potential applications in medicinal chemistry due to its unique structural properties. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group and a tetrahydronaphthalene moiety. Its molecular formula is C15H14F3OC_{15}H_{14}F_3O with a molecular weight of approximately 284.27 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and potentially influences receptor binding dynamics.

Pharmacological Effects

Research indicates that compounds similar to 2,2,2-Trifluoro-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-one exhibit various biological activities:

  • Antidepressant Activity : Compounds containing tetrahydronaphthalene structures have shown potential in modulating serotonin pathways. For instance, derivatives have been linked to the inhibition of serotonin reuptake, indicating possible antidepressant effects .
  • Neuroprotective Effects : Some studies suggest that tetrahydronaphthalene derivatives can protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in neurodegenerative conditions .
  • Anticholinesterase Activity : Similar compounds have demonstrated the ability to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission. This suggests potential applications in treating Alzheimer's disease .

The biological activity of 2,2,2-Trifluoro-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-one may involve several mechanisms:

  • Receptor Binding : The trifluoromethyl group may enhance binding affinity to various receptors (e.g., serotonin and dopamine receptors), influencing mood and cognitive functions.
  • Enzyme Inhibition : By inhibiting AChE and possibly other enzymes involved in neurotransmitter metabolism, the compound can alter synaptic transmission dynamics.

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Study on Neuroprotection :
    • A study evaluated the neuroprotective effects of tetrahydronaphthalene derivatives in models of oxidative stress. Results indicated a significant reduction in neuronal death when treated with these compounds compared to controls .
  • Antidepressant Potential :
    • Research involving animal models demonstrated that tetrahydronaphthalene-based compounds reduced depressive-like behaviors through modulation of serotonin levels in the brain .
  • Acetylcholinesterase Inhibition :
    • A study reported that certain piperazine derivatives with tetrahydronaphthalene structures exhibited significant AChE inhibitory activity, suggesting their potential use in treating cognitive disorders .

Data Summary

Biological ActivityObserved EffectsReferences
AntidepressantModulation of serotonin levels
NeuroprotectionReduced oxidative stress
Acetylcholinesterase InhibitionEnhanced cognitive function

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